4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone
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Overview
Description
4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chromanone core with hydroxyl groups at positions 5 and 7, and a chlorophenyl group at position 4. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with resorcinol in the presence of a catalyst, followed by cyclization to form the chromanone structure. The reaction conditions often involve acidic or basic catalysts and may require specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromanone core can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in redox reactions, contributing to its antioxidant properties. The chlorophenyl group can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-5-hydroxy-2-chromanone
- 4-(4-Chlorophenyl)-7-hydroxy-2-chromanone
- 4-(4-Bromophenyl)-5,7-dihydroxy-2-chromanone
Comparison: Compared to similar compounds, 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone is unique due to the presence of both hydroxyl groups at positions 5 and 7, which may enhance its biological activity and chemical reactivity. The chlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5,7-dihydroxy-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-6,11,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLWUARJSRWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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